molecular formula C17H16F2N4O3 B380551 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 385401-65-0

6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B380551
CAS No.: 385401-65-0
M. Wt: 362.33g/mol
InChI Key: DAXKNTGPIMMPOA-UHFFFAOYSA-N
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Description

6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with the molecular formula C17H16F2N4O3. This compound is notable for its unique structure, which includes a pyrano[2,3-c]pyrazole core, a difluoromethoxy group, and an ethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method is the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar compounds to 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:

These compounds share a similar pyrano[2,3-c]pyrazole core but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. The unique combination of difluoromethoxy and ethoxyphenyl groups in this compound distinguishes it from these similar compounds and contributes to its distinct characteristics.

Properties

IUPAC Name

6-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3/c1-3-24-12-6-9(4-5-11(12)25-17(18)19)14-10(7-20)15(21)26-16-13(14)8(2)22-23-16/h4-6,14,17H,3,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXKNTGPIMMPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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